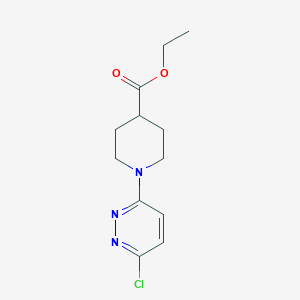

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPBMDNKGJVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423358 | |

| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252263-47-1 | |

| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As NMR spectroscopy is a cornerstone technique for the structural elucidation of small molecules in drug discovery, a thorough understanding of the spectral features of this molecule is paramount for its unambiguous identification and characterization.[1][2][3][4] This document will delve into the theoretical underpinnings of the expected NMR spectra, providing predicted chemical shifts, multiplicities, and structural assignments based on established principles and data from related molecular fragments.

The Strategic Importance of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool.[1][3][4][5] Its ability to provide detailed information about molecular structure at the atomic level is crucial for everything from initial hit identification to lead optimization and final product verification.[3][4] For a novel compound like Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, which incorporates several key pharmacophoric elements such as a pyridazine ring, a piperidine core, and an ethyl ester, NMR serves as a definitive method for structural confirmation.[6]

The following sections will provide a predictive analysis of the ¹H and ¹³C NMR spectra. This analysis is built upon the foundational principles of chemical shifts, spin-spin coupling, and the electronic effects exerted by the various functional groups within the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate.

Caption: Molecular structure and numbering of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this molecule is expected to exhibit distinct signals corresponding to the protons on the pyridazine ring, the piperidine ring, and the ethyl carboxylate group. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures found in the literature.[7][8][9][10][11]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H4', H5' | ~7.0 - 7.5 | Doublets | 1H each | Aromatic protons on the chloropyridazine ring. Their exact shifts are influenced by the chlorine and the piperidine substituents. They will appear as an AX or AB spin system.[10][12] |

| H2, H6 (axial & equatorial) | ~3.8 - 4.2 | Multiplets | 2H each | These protons are adjacent to the nitrogen atom of the piperidine ring, which is attached to the electron-withdrawing pyridazine ring, leading to a downfield shift.[13] The signals will be complex due to geminal and vicinal coupling, as well as axial and equatorial environments. |

| H3, H5 (axial & equatorial) | ~1.8 - 2.2 | Multiplets | 2H each | Protons on the piperidine ring. These will likely appear as complex, overlapping multiplets. |

| H4 (axial) | ~2.5 - 2.9 | Multiplet | 1H | The methine proton at the 4-position of the piperidine ring will be a multiplet due to coupling with the adjacent methylene protons. |

| O-CH₂ (C8) | ~4.1 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |

| CH₃ (C9) | ~1.2 | Triplet | 3H | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a single peak. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[14][15]

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C=O (C7) | ~170 - 175 | The carbonyl carbon of the ethyl ester group is significantly deshielded and appears in the characteristic downfield region for esters.[14][15] |

| C3', C6' | ~150 - 160 | Aromatic carbons of the pyridazine ring bonded to nitrogen and chlorine are expected to be significantly downfield. |

| C4', C5' | ~120 - 130 | Aromatic carbons of the pyridazine ring. |

| O-CH₂ (C8) | ~60 - 65 | The methylene carbon of the ethyl group is deshielded by the attached oxygen atom. |

| C2, C6 | ~45 - 55 | Carbons of the piperidine ring adjacent to the nitrogen atom. Their chemical shift is influenced by the attachment to the pyridazine ring.[9][16] |

| C4 | ~40 - 45 | The methine carbon of the piperidine ring. |

| C3, C5 | ~25 - 35 | Methylene carbons of the piperidine ring.[9] |

| CH₃ (C9) | ~14 - 16 | The methyl carbon of the ethyl group appears in the typical upfield region for alkyl groups. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. news-medical.net [news-medical.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 10. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Structure Elucidation of Novel Pyridazine-Piperidine Compounds

Foreword: The Architectural Challenge of Pyridazine-Piperidine Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds are paramount, with nitrogen-containing scaffolds forming the backbone of a vast number of pharmaceuticals.[1][2] Among these, the pyridazine-piperidine framework presents a unique and compelling architectural challenge. This combination marries a planar, electron-deficient aromatic pyridazine ring with a flexible, three-dimensional saturated piperidine ring.[3][4] This juxtaposition of electronic and conformational properties, while offering rich possibilities for tuning pharmacological activity, introduces significant complexity in structural verification.[5] This guide is crafted for researchers, medicinal chemists, and drug development professionals, moving beyond a simple recitation of techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices to ensure the unambiguous and confident elucidation of novel pyridazine-piperidine structures. Our approach is rooted in creating a self-validating system of analysis, where each piece of data corroborates the next, building an unshakeable structural hypothesis.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity and stereochemistry, the fundamental molecular formula must be unequivocally established. This initial step prevents the misinterpretation of more complex spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the cornerstone of initial analysis. Its ability to provide a highly accurate mass measurement (typically to within 5 ppm) is critical for determining the elemental composition of the novel compound.[6] For pyridazine-piperidine compounds, this is especially important to confirm the number of nitrogen atoms and the overall degree of unsaturation, guiding the subsequent interpretation of NMR data.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF)

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen due to the basic nature of the nitrogen atoms in both the piperidine and pyridazine rings, which readily accept a proton to form [M+H]⁺ ions.[7]

-

Data Acquisition: Acquire the spectrum over a relevant m/z range. The high resolution of the TOF analyzer allows for the differentiation of ions with very similar nominal masses.

-

Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. The software will provide a list of possible formulas ranked by their mass error (in ppm). The correct formula should have a low mass error and be chemically plausible based on the synthetic route.

Elemental Analysis

Causality of Choice: While HRMS provides the elemental composition, elemental analysis offers an orthogonal, quantitative confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen (and other elements if present). A strong correlation between the theoretical percentages (calculated from the HRMS-derived formula) and the experimental values provides a high degree of confidence in the molecular formula. This is a critical self-validating step.

Data Presentation: Foundational Data Summary

| Analytical Method | Parameter | Result | Interpretation |

|---|---|---|---|

| HRMS (ESI-TOF) | [M+H]⁺ Found | 250.1658 | Suggests C₁₄H₂₀N₃O⁺ |

| HRMS (ESI-TOF) | [M+H]⁺ Calculated | 250.1652 | Δ = 2.4 ppm |

| Elemental Analysis | %C Found / (Calc.) | 67.42 / (67.44) | Corroborates C₁₄ |

| Elemental Analysis | %H Found / (Calc.) | 7.98 / (8.09) | Corroborates H₁₉ |

| Elemental Analysis | %N Found / (Calc.) | 16.85 / (16.86) | Corroborates N₃ |

The Core Workflow: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][8] For pyridazine-piperidine compounds, a multi-faceted NMR strategy is not just recommended; it is essential for piecing together the complete structural puzzle, from the basic carbon skeleton to the relative stereochemistry.

Figure 1. Integrated NMR workflow for structure elucidation.

Step 1: Initial Scans (¹H and ¹³C NMR)

-

¹H NMR - The Proton Census: The initial ¹H NMR spectrum provides the first look at the proton environments.[9] Key areas of focus are:

-

Aromatic Region (typically δ 7.0-9.0 ppm): Signals corresponding to the pyridazine ring protons. Their chemical shifts are influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms.[3]

-

Aliphatic Region (typically δ 1.5-4.0 ppm): A complex region containing signals from the piperidine ring protons. Protons on carbons adjacent to the nitrogen will be shifted downfield (δ ~2.5-3.5 ppm).[10]

-

Integration: The relative areas under the peaks must correspond to the number of protons determined by the molecular formula.

-

-

¹³C NMR with DEPT - The Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon environments.[11] It is almost always run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), which are vital for differentiating between CH₃, CH₂, CH, and quaternary (Cq) carbons. This is a crucial step for correctly assembling the two heterocyclic rings.

Step 2: Mapping Connectivity with 2D NMR

One-dimensional spectra alone are often insufficient for complex molecules.[12] Two-dimensional NMR experiments are required to build a complete picture of the molecular framework.[8][13]

-

COSY (Correlation Spectroscopy) - Identifying Spin Systems: This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J coupling).[14]

-

Causality of Choice: COSY is indispensable for tracing the proton-proton connectivity within the piperidine ring, establishing which CH₂ groups are adjacent. It can also reveal couplings between the protons on the pyridazine ring. Cross-peaks in the COSY spectrum connect coupled protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence) - Direct Carbon-Proton Attachment: This experiment maps each proton to the carbon it is directly attached to.[8]

-

Causality of Choice: HSQC provides definitive ¹J C-H correlations. It is the most reliable way to assign the chemical shifts of protonated carbons.[12] By combining COSY and HSQC data, one can effectively "walk" around the piperidine ring, assigning both the ¹H and ¹³C signals for each position.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) - The Long-Range Connector: HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J and ³J).[8]

-

Causality of Choice: This is arguably the most critical experiment for connecting the pyridazine and piperidine fragments. It reveals correlations from protons on one ring to carbons on the other, establishing the precise point of attachment. It is also essential for assigning quaternary carbons, which are invisible in the HSQC spectrum.[8][11] For example, observing a correlation from a piperidine proton (e.g., H-4') to a pyridazine carbon (e.g., C-6) provides unambiguous proof of that bond.

-

Experimental Protocol: Standard 2D NMR Suite

-

Sample Preparation: Prepare a concentrated solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

-

¹H

-

¹³C with proton decoupling

-

DEPT-135 and DEPT-90

-

gCOSY (gradient-selected COSY)

-

gHSQC (gradient-selected HSQC)

-

gHMBC (gradient-selected HMBC)

-

-

Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin).

-

Step A: Assign proton spin systems in the COSY spectrum.

-

Step B: Use the HSQC spectrum to assign the carbon attached to each proton from Step A.

-

Step C: Use the HMBC spectrum to find long-range correlations from assigned protons to other carbons, paying special attention to quaternary carbons and correlations that link the two rings.

-

Data Presentation: Integrated NMR Assignment Table

| Position | δ¹³C (ppm), Type | δ¹H (ppm), (mult., J in Hz) | COSY Correlations (with) | HMBC Correlations (with) |

|---|---|---|---|---|

| 3 | 152.1, Cq | - | - | H-4, H-5 |

| 4 | 125.5, CH | 7.85 (dd, 8.8, 2.1) | H-5 | C-3, C-5, C-6 |

| 5 | 130.2, CH | 7.60 (dd, 8.8, 4.5) | H-4, H-6 | C-3, C-4, C-6 |

| 6 | 148.9, Cq | - | - | H-5, H-2' |

| 2' | 55.4, CH₂ | 3.52 (t, 5.6) | H-3' | C-6, C-3', C-6' |

| 3' | 26.1, CH₂ | 1.75 (m) | H-2', H-4' | C-2', C-4', C-5' |

| 4' | 24.0, CH₂ | 1.68 (m) | H-3', H-5' | C-3', C-5' |

| 5' | 26.1, CH₂ | 1.75 (m) | H-4', H-6' | C-3', C-4', C-6' |

| 6' | 55.4, CH₂ | 3.52 (t, 5.6) | H-5' | C-2', C-5', C-6 |

Step 3: Determining Stereochemistry and Conformation

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

-

Causality of Choice: For substituted piperidine rings, NOESY/ROESY is crucial for determining the relative stereochemistry of substituents. For example, a cross-peak between a proton on a substituent and an axial proton on the piperidine ring can establish the substituent's orientation (axial vs. equatorial). It also helps to confirm the connectivity established by HMBC by showing spatial proximity between protons on the different rings near the linkage point.

-

Absolute Confirmation: X-ray Crystallography

While the comprehensive NMR workflow provides a robust structural hypothesis for the molecule in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the structure in the solid state.[15][16]

Causality of Choice: X-ray crystallography provides a precise three-dimensional map of electron density, from which atomic positions can be determined with extremely high accuracy.[15] It definitively establishes connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry, serving as the final validation of the entire elucidation process.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.[16] Grow single crystals of the compound suitable for diffraction. Common methods include slow evaporation from a solvent/anti-solvent system, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.

-

Validation: The final structure is validated using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed diffraction data.

Figure 2. Self-validating workflow for structure elucidation.

Conclusion: A Strategy of Orthogonal Corroboration

The structure elucidation of novel pyridazine-piperidine compounds is a process of systematic, logical deduction. It begins with establishing the molecular formula through the orthogonal techniques of high-resolution mass spectrometry and elemental analysis. This foundation is then built upon with a comprehensive suite of NMR experiments, moving from a simple proton count to a detailed map of atomic connectivity and spatial relationships. Each experiment is chosen for the specific and complementary information it provides, creating a self-validating dataset. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. By following this experience-driven, causality-based workflow, researchers can move forward with absolute confidence in their molecular architecture, a critical prerequisite for successful drug development.

References

-

Gising, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1345-1361. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

-

Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1459-1467. Available from: [Link]

-

Esteves, A. P., & Patrício, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Kozerski, L., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(9), 743-747. Available from: [Link]

-

Szałek, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10521. Available from: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Column. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available from: [Link]

-

Tringali, C., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 333-337. Available from: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available from: [Link]

-

National Center for Biotechnology Information. (2011). Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI Bookshelf. Available from: [Link]

-

Kujawski, J., et al. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 20(18), 5345. Available from: [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1146-1154. Available from: [Link]

-

Motherwell, W. D. S., et al. (2002). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 58(4), 647-652. Available from: [Link]

-

International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available from: [Link]

-

ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University Repository. Available from: [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Available from: [Link]

-

American Chemical Society Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]

-

MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available from: [Link]

-

Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Available from: [Link]

-

Dr. P. S. K. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available from: [Link]

-

Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. Available from: [Link]

-

CAS. (2023). Dealing with the challenges of drug discovery. CAS.org. Available from: [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

-

Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. Available from: [Link]

-

ResearchGate. (2024). Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. ResearchGate. Available from: [Link]

-

American Chemical Society Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available from: [Link]

-

American Chemical Society Publications. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available from: [Link]

-

Royal Society of Chemistry Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

-

MDPI. (n.d.). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. MDPI. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Embracing the changes and challenges with modern early drug discovery. Taylor & Francis Online. Available from: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available from: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. ijnrd.org [ijnrd.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. azooptics.com [azooptics.com]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mkuniversity.ac.in [mkuniversity.ac.in]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Introduction: The Pyridazine Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling pathways, represent a pivotal class of targets in contemporary drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, with nitrogen-containing heterocycles being particularly prominent due to their ability to form crucial hydrogen bond interactions with the kinase hinge region.[1][3]

The pyridazine moiety has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[4][5] Its unique electronic properties and capacity for diverse functionalization make it an attractive core for developing next-generation therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly versatile and functionalized building block, Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , in the synthesis of novel kinase inhibitors. We will delve into the strategic advantages of this reagent and provide detailed, field-proven protocols for its elaboration into diverse chemical libraries.

The Strategic Advantage of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

The subject molecule is a sophisticated starting material designed for efficient and modular synthesis of kinase inhibitors. Its structure incorporates several key features that offer significant advantages in a drug discovery campaign:

-

Reactive Aryl Chloride: The chlorine atom at the 6-position of the pyridazine ring is the primary reactive handle for diversification. It is susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[6][7] This position is often crucial for targeting the solvent-exposed region of the ATP-binding pocket.

-

Privileged Pyridazine Core: The pyridazine ring itself serves as an effective hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors.[4][3]

-

Piperidine Linker: The piperidine ring provides a three-dimensional character to the molecule, which can be advantageous for improving solubility, metabolic stability, and cell permeability. It also acts as a non-planar linker between the pyridazine core and further substituents.

-

Ester Functionality: The ethyl carboxylate group on the piperidine ring offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and explore interactions with the ribose-binding pocket or other regions of the kinase.

The overall structure of this building block, therefore, provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies and Core Protocols

The primary transformations involving Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate center on the palladium-catalyzed cross-coupling reactions at the C6-chloro position. The two most pertinent and robust methodologies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl groups, which are often critical for potency and selectivity in kinase inhibitors.[6][7] This protocol describes a general procedure for the coupling of an arylboronic acid with the chloropyridazine core.

Workflow for Suzuki-Miyaura Cross-Coupling

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.rug.nl [research.rug.nl]

Troubleshooting & Optimization

Overcoming solubility issues in reactions with pyridazine intermediates

Pyridazine Intermediate Solubility: A Technical Support Hub

Welcome to the technical support center for chemists, researchers, and drug development professionals. As Senior Application Scientists, we understand that the unique electronic properties of the pyridazine ring, while synthetically useful, can often lead to significant solubility challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles in your reaction workflows.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems you might encounter during your experiments. We diagnose the potential cause and provide a systematic, step-by-step approach to resolving the issue.

Issue 1: My Pyridazine Starting Material/Intermediate Won't Dissolve in the Reaction Solvent.

Root Cause Analysis: The poor solubility of pyridazine derivatives often stems from a combination of factors. The two nitrogen atoms in the ring create a strong dipole moment and increase the crystal lattice energy of the solid material. This high lattice energy means that a significant amount of energy is required from solvent-solute interactions to break the crystal apart and solvate the individual molecules. If the chosen solvent cannot provide favorable interactions to overcome this energy barrier, the compound will remain insoluble.

Troubleshooting Protocol:

-

Solvent System Modification (Initial Approach):

-

Polar Aprotic Solvents: For many pyridazine derivatives, polar aprotic solvents are the first choice. Start with solvents like DMF, DMAc, NMP, or DMSO. These solvents possess strong dipole moments that can interact favorably with the polar pyridazine ring but do not have acidic protons that could cause unwanted side reactions.

-

Co-Solvent Strategy: If a single solvent is ineffective, introduce a co-solvent. For example, if your reaction is primarily run in a non-polar solvent like toluene, adding a small percentage (5-20%) of a polar aprotic solvent like DMF can dramatically increase solubility without significantly altering the overall reaction polarity.

-

Ethereal Solvents: Solvents like THF, 2-MeTHF, or dioxane can also be effective, particularly for less polar pyridazine derivatives. Their ability to act as hydrogen bond acceptors can aid in solvation.

-

-

Thermal Adjustment:

-

Gently warm the mixture. An increase in temperature provides the energy needed to break the crystal lattice.

-

Caution: Before increasing the temperature, verify the thermal stability of your starting material and any other reagents in the mixture to prevent decomposition.

-

-

pH Modification (for Protic Systems):

-

If your pyridazine has a basic nitrogen that is not sterically hindered, adding a small amount of a suitable acid (e.g., HCl in dioxane, TFA) can protonate the ring, forming a salt. These pyridazinium salts are often significantly more soluble in polar solvents than their neutral counterparts.

-

Conversely, if your pyridazine contains an acidic proton (e.g., on a substituent), adding a base to form a salt can increase solubility in polar media.

-

Workflow for Solvent Screening:

Below is a systematic workflow for selecting an appropriate solvent system.

Caption: Systematic workflow for troubleshooting pyridazine solubility.

Issue 2: My Pyridazine Product is Precipitating During the Reaction or Work-up.

Root Cause Analysis: Precipitation during a reaction often occurs because the product is less soluble than the starting material in the reaction medium. This can be due to changes in polarity, the formation of a highly symmetrical and stable crystal lattice, or the removal of a solubilizing group. During work-up, especially in aqueous extractions, the product can crash out if it has low solubility in both the aqueous and organic layers.

Troubleshooting Protocol:

-

Reaction Phase Precipitation:

-

Increase Solvent Volume: The simplest solution is to dilute the reaction mixture to keep the product below its saturation point.

-

Add an Anti-Solvent Slowly: If the product is precipitating upon addition of a reagent, consider adding the reagent more slowly or diluting it in the reaction solvent before addition.

-

Change the Solvent System Mid-Reaction: If precipitation is severe, consider adding a co-solvent in which the product is known to be more soluble.

-

-

Work-up Phase Precipitation:

-

Avoid "Crashing Out": When quenching the reaction or beginning an extraction, avoid adding a large volume of an anti-solvent (like water) all at once. Instead, add it portion-wise to control the precipitation, which can sometimes improve purity by allowing for slower crystallization.

-

Use a Different Extraction Solvent: If the product is insoluble in standard extraction solvents (like EtOAc or DCM), try more polar options like 2-MeTHF or a mixture of solvents (e.g., DCM with 10% MeOH).

-

Filter and Triturate: If the product precipitates as a solid during work-up, it may be easier to isolate it by filtration rather than extraction. The isolated solid can then be washed (triturated) with appropriate solvents to remove impurities.

-

Frequently Asked Questions (FAQs)

Q1: Why are pyridazine-containing molecules often so difficult to dissolve?

The pyridazine core's two adjacent nitrogen atoms create a significant dipole and lead to strong intermolecular interactions (dipole-dipole and π-stacking) in the solid state. This results in a high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal and solvate the individual molecules. Furthermore, the flat, aromatic nature of the ring can lead to planar stacking, which further stabilizes the solid form.

Q2: How do I quantitatively assess the solubility of my new pyridazine intermediate?

A small-scale, high-throughput solubility screen is highly recommended before proceeding to a large-scale reaction.

Experimental Protocol: Small-Scale Solubility Screen

-

Preparation: Dispense a known, small amount (e.g., 2-5 mg) of your pyridazine compound into several HPLC vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a different test solvent (see table below for suggestions).

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C) for a set period (e.g., 4-24 hours) to ensure equilibrium is reached.

-

Analysis: Centrifuge the vials to pellet any undissolved solid. Carefully take an aliquot from the supernatant and dilute it for analysis by a calibrated method like HPLC-UV or UPLC-MS to determine the concentration of the dissolved compound.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Primary Solvents | Secondary Solvents | Polarity Index | Key Characteristics |

| Non-Polar | Heptane, Toluene | Cyclohexane | 0.1 - 2.4 | Solubilizes non-polar substituents. |

| Ethereal | THF, 2-MeTHF | Dioxane, CPME | 4.0 - 4.8 | Good for general-purpose use, H-bond acceptors. |

| Halogenated | DCM, Chloroform | DCE | 3.1 - 4.1 | Often effective but have toxicity concerns. |

| Polar Aprotic | Acetonitrile, DMF | DMSO, NMP, DMAc | 5.8 - 7.2 | Strong dipole moments, excellent for polar pyridazines. |

| Alcohols | MeOH, EtOH, IPA | n-Butanol | 3.9 - 5.2 | Protic, can H-bond. Use with caution to avoid side reactions. |

Q3: Can modifying the structure of my pyridazine intermediate improve its solubility for downstream reactions?

Yes, this is a common strategy in medicinal chemistry that can be adapted for synthetic intermediates.

-

Introduce Solubilizing Groups: Adding small, polar, or flexible alkyl chains (e.g., a methoxyethyl group) can disrupt crystal packing and improve solubility.

-

Use Protecting Groups: If a particularly problematic functional group (like a free -NH or -OH) is contributing to low solubility via strong hydrogen bonding in the solid state, temporarily protecting it can break up this network and improve solubility in organic solvents. For example, protecting a pyridazinol as its O-TBS ether can significantly enhance its solubility in less polar solvents.

Q4: Are there any additives that can enhance solubility without interfering with my reaction?

In some cases, additives can be used, though they must be chosen carefully to ensure they are inert to your reaction conditions.

-

Phase-Transfer Catalysts: For reactions involving a solid and a liquid phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the pyridazine intermediate into the solution phase.

-

Solubilizing Agents: In specific applications, agents like polyethylene glycol (PEG) or other polymers can be used to increase the solubility of organic molecules, though this is more common in formulation than in synthesis.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Gooch, J. W. (Ed.). (2007). Encyclopedic Dictionary of Polymers. Springer. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

-

Babu, R. J., & Singh, M. (2010). Poly(ethylene glycol)s in Drug Delivery: A Comprehensive Review. Journal of Drug Delivery Science and Technology. [Link]

Side-product formation in the synthesis of pyridazine-piperidine derivatives

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of pyridazine-piperidine derivatives. In the quest for novel therapeutics, the fusion of these two valuable heterocyclic scaffolds can present unique synthetic challenges. This document provides in-depth, field-proven insights into common side-product formations and offers practical, step-by-step guidance to overcome them. Our approach is grounded in mechanistic understanding to empower you to not just solve current issues, but to anticipate and prevent future synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridazine-piperidine derivatives?

The two most prevalent strategies for coupling pyridazine and piperidine moieties are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is often dictated by the substitution patterns of the precursors and the desired final product.

Q2: I'm observing a significant amount of a di-substituted product where two piperidines have reacted with my dichloropyridazine. How can I favor mono-substitution in an SNAr reaction?

This is a classic challenge of regioselectivity. The formation of a di-substituted product arises from the high reactivity of both chlorine atoms on the pyridazine ring. To promote mono-substitution, consider the following strategies:

-

Control Stoichiometry: Use a limited amount of the piperidine nucleophile (typically 1.0 to 1.2 equivalents). This ensures there isn't a large excess of the amine available to react with the mono-substituted intermediate.

-

Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the first substitution over the second, as the mono-substituted product is generally less reactive than the starting dichloropyridazine.

-

Utilize a Bulky Piperidine Derivative: If your synthesis allows, employing a piperidine with a sterically demanding substituent can disfavor the second substitution due to increased steric hindrance.

Q3: My Buchwald-Hartwig amination is giving me a low yield and a significant amount of a side-product that appears to be my starting chloropyridazine without the chlorine. What is happening?

This side-product is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The mechanism involves the palladium catalyst reacting with a hydride source in the reaction mixture, which then transfers a hydride to the pyridazine ring, displacing the chlorine.

To mitigate this, you should:

-

Scrutinize Your Reagents for Hydride Sources: Common culprits include alcohols (sometimes used as co-solvents), water, and certain bases. Ensure your solvent and reagents are anhydrous.

-

Optimize Your Base: Some bases are more prone to promoting hydrodehalogenation. Consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

-

Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress hydrodehalogenation.[1]

Troubleshooting Guide: Common Side-Products and Their Mitigation

This section delves into specific side-products you may encounter during the synthesis of pyridazine-piperidine derivatives, their mechanistic origins, and detailed protocols for their prevention and removal.

Issue 1: Formation of Di-substituted Byproduct in SNAr Reactions

Scenario: You are reacting a dichloropyridazine with piperidine and obtaining a mixture of the desired mono-substituted product and a di-piperidine substituted pyridazine.

Causality: The pyridazine ring is electron-deficient, making both chloro-positions susceptible to nucleophilic attack.[3] Once the first piperidine has substituted, the ring remains sufficiently electron-deficient for a second substitution to occur, especially if an excess of the piperidine nucleophile is present or the reaction conditions are harsh.

Troubleshooting Workflow:

Caption: Troubleshooting di-substitution in SNAr.

Detailed Mitigation Protocol:

-

Reaction Setup:

-

Reaction Monitoring:

-

Allow the reaction to slowly warm to room temperature.

-

Monitor the reaction progress closely using TLC or LC-MS, observing the disappearance of the starting material and the formation of the mono- and di-substituted products.

-

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The crude product can often be purified by flash column chromatography on silica gel to separate the mono- and di-substituted products.

-

Data Presentation: Effect of Stoichiometry on Product Distribution

| Piperidine Equivalents | Mono-substituted Product (%) | Di-substituted Product (%) |

| 1.1 | 75 | 15 |

| 2.5 | 20 | 70 |

Note: Yields are illustrative and will vary based on specific substrates and conditions.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Scenario: Your palladium-catalyzed coupling of a chloropyridazine with piperidine results in a significant amount of the corresponding de-chlorinated pyridazine.

Causality: This side reaction is often promoted by the presence of a hydride source, which can be transferred to the palladium catalyst. The resulting palladium-hydride species can then reductively cleave the carbon-halogen bond of the starting material.[1][2]

Mechanistic Insight:

Caption: Simplified mechanism of hydrodehalogenation.

Detailed Mitigation Protocol:

-

Reagent and Solvent Preparation:

-

Ensure all glassware is rigorously dried.

-

Use freshly distilled or anhydrous solvents. Solvents like toluene or dioxane are common choices.[6]

-

Use a high-purity, anhydrous base such as K₃PO₄ or Cs₂CO₃.

-

-

Reaction Setup:

-

In a glovebox or under a strictly inert atmosphere, combine the chloropyridazine (1.0 eq), piperidine (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).[6]

-

Add the anhydrous base (2.0 eq).

-

Add the anhydrous solvent and degas the mixture by sparging with argon for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction to the optimized temperature (often 80-110 °C).

-

Monitor for the formation of the desired product and the hydrodehalogenated side-product by LC-MS.

-

Issue 3: Low Yield and Incomplete Conversion

Scenario: The reaction stalls with a significant amount of starting material remaining, even after prolonged reaction times.

Causality: Low yields can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or poor nucleophilicity of the amine.[7][8] The electron-deficient nature of the pyridazine ring can sometimes make it a challenging substrate for coupling reactions.[6]

Troubleshooting Workflow:

Caption: Troubleshooting low yield in coupling reactions.

Detailed Optimization Protocol:

-

Systematic Screening:

-

Set up a parallel screen of reactions in small vials to test different combinations of ligands, bases, and solvents.

-

Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[6]

-

Bases: Compare the efficacy of inorganic bases (K₃PO₄, Cs₂CO₃) with stronger alkoxide bases (NaOtBu, KHMDS).

-

Solvents: Evaluate common solvents for Buchwald-Hartwig reactions such as toluene, dioxane, and THF.

-

-

Use of Pre-catalysts:

-

Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent results than generating the active catalyst in situ.

-

-

Temperature Optimization:

-

If the reaction is sluggish at a certain temperature, incrementally increase it while monitoring for product formation and potential decomposition.

-

Data Presentation: Impact of Ligand and Base on Yield

| Ligand | Base | Yield (%) |

| P(t-Bu)₃ | K₃PO₄ | 35 |

| XPhos | K₃PO₄ | 78 |

| XPhos | NaOtBu | 92 |

Note: Yields are for a model reaction and will vary.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

-

Ather, A. Q., et al. (2011). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

-

Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Wavefunction, Inc. (2021). Understanding the Highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan '20 Tutorial and User's Guide. [Link]

- Request PDF Link for "Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides".

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6410-6437. [Link]

-

De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7000. [Link]

-

Dundar, Y., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132. [Link]

-

Plenio, H., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(2), 434-439. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Request PDF Link for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides".

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(73), 10647-10650. [Link]

-

ChemSynthesis. 3-methyl-6-piperidin-1-ylpyridazine. [Link]

-

Hartwig, J. F., et al. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 140(4), 1548-1556. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

-

Rojas, D. (2023, November 5). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

- Request PDF Link for "(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis".

Sources

- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Managing reaction temperature for regioselective pyridazine substitution

Here is a technical support center for managing reaction temperature in regioselective pyridazine substitution, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for pyridazine chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of reaction temperature to achieve desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with practical, field-tested insights to help you overcome common experimental challenges.

The pyridazine scaffold is of growing importance in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] However, the functionalization of this heterocycle can be challenging. Unlike pyridine, all carbon atoms in the pyridazine ring are activated for nucleophilic attack, making regioselectivity a critical hurdle to overcome.[2] Temperature is one of the most powerful, yet sometimes overlooked, variables in controlling which regioisomer is formed.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction on a substituted dichloropyridazine yields a mixture of regioisomers. How can I favor a single product?

Answer:

This is a classic challenge in pyridazine chemistry, often arising from the subtle interplay between kinetic and thermodynamic reaction control. The two leaving groups may have similar intrinsic reactivity, or the attacking nucleophile may not have a strong preference at your initial reaction temperature. The key is to understand which product you are forming and which one you desire.

Causality Explained:

-

Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control. The major product is the one that forms the fastest, meaning it proceeds through the reaction pathway with the lowest activation energy (Ea).[3][4] This is often the sterically most accessible position. At higher temperatures, the reaction becomes reversible and shifts to thermodynamic control. Here, the major product is the most stable one, which may not be the one that forms the fastest.[3][4][5]

-

Pyridazine Electronics: In a typical 3,6-dichloropyridazine, the C4 and C5 positions are electronically distinct from C3 and C6 due to the influence of the adjacent nitrogen atoms.[1][2] The stability of the Meisenheimer intermediate, a key factor in SNAr, dictates the reaction pathway.[6] Your specific substrate's substituents will further modulate the electron density at each position, influencing both the kinetic and thermodynamic profiles.

Troubleshooting Workflow:

-

Characterize Your Mixture: First, ensure you have accurately identified and quantified the regioisomers in your product mixture (e.g., using 1H NMR, 2D NMR, or LC-MS).

-

Hypothesize Product Identities:

-

The kinetic product is often formed by attack at the less sterically hindered site.

-

The thermodynamic product is typically the more stable isomer (e.g., where substitution relieves steric strain or allows for more favorable electronic interactions).

-

-

Perform a Temperature Screening Study: This is the most effective way to determine the optimal conditions. See the detailed protocol below. The goal is to find a temperature that maximizes the formation of your desired isomer. Generally, short reaction times and low temperatures favor the kinetic product, while longer reaction times at elevated temperatures favor the thermodynamic product.[4]

Visual Logic: Troubleshooting Poor Regioselectivity

Caption: A decision-making workflow for optimizing regioselectivity through temperature management.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of pyridazine substitution?

A1: The concept hinges on the energy profile of the competing reaction pathways leading to different regioisomers.

-

Kinetic Control: This regime governs reactions that are irreversible or run at low temperatures where the products, once formed, do not have enough energy to revert to the intermediate. The product ratio is determined by the relative rates of formation. The isomer that forms via the transition state with the lowest activation energy (Ea) will be the major product.[3][7]

-

Thermodynamic Control: This regime applies when the reaction is reversible, typically at higher temperatures. The system has enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established. The final product ratio reflects the relative thermodynamic stability of the products themselves. The most stable isomer (lowest Gibbs free energy) will be the major product, regardless of how fast it formed.[4][8]

Visual Explanation: Reaction Energy Profile

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate under acidic/basic conditions

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the chemical stability of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during its handling, storage, and experimental use.

Introduction

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic compound with multiple reactive sites that can influence its stability under various experimental conditions. Understanding its degradation profile is critical for ensuring the integrity of research data and the quality of pharmaceutical preparations. This guide will delve into the principal degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate are inconsistent. Could the compound be degrading?

A1: Yes, inconsistent analytical results, such as a decrease in the peak area of the parent compound in chromatographic analyses, are often indicative of degradation. This molecule possesses three key structural features that can be susceptible to degradation under various conditions: an ethyl ester, a tertiary amine within a piperidine ring, and a 6-chloropyridazine moiety. It is crucial to perform forced degradation studies to understand the compound's stability under your specific experimental and storage conditions.[1]

Q2: What are the most probable degradation pathways for this molecule under acidic or basic conditions?

A2: Based on the functional groups present, two primary degradation pathways are anticipated under hydrolytic conditions:

-

Ester Hydrolysis: This is a common degradation pathway for esters and can be catalyzed by both acids and bases.[2] Under acidic conditions, the reaction is reversible, yielding the corresponding carboxylic acid and ethanol.[2] In basic conditions (saponification), the reaction is irreversible and produces the carboxylate salt and ethanol.

-

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring: The 6-chloropyridazine moiety is electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride to form the corresponding 6-hydroxypyridazine derivative. This type of reaction is common for electron-deficient aromatic compounds like pyridazines.[3][4]

The following diagram illustrates these potential hydrolytic degradation pathways:

Caption: Predicted Hydrolytic Degradation Pathways.

Q3: I am observing a new, more polar impurity in my HPLC analysis after storing my sample in a basic buffer. What could it be?

A3: A more polar impurity appearing under basic conditions strongly suggests one of two degradation products, or a combination thereof:

-

The Carboxylate Salt: Hydrolysis of the ethyl ester to a carboxylic acid, which would be deprotonated in a basic buffer to form a carboxylate salt, significantly increases polarity.

-

The 6-Hydroxypyridazine Derivative: Replacement of the chlorine atom with a hydroxyl group via nucleophilic aromatic substitution also increases the compound's polarity.

To confirm the identity of the impurity, techniques like LC-MS can be employed to determine its mass and fragmentation pattern.[5]

Q4: How can I prevent the degradation of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate during my experiments?

A4: To minimize degradation, consider the following preventative measures:

-

pH Control: Avoid strongly acidic (pH < 3) and strongly basic (pH > 8) conditions, as these are known to accelerate ester hydrolysis.[6] If your experiment allows, work in a neutral or slightly acidic pH range (e.g., pH 4-6), where many esters exhibit maximum stability.

-

Temperature Control: Hydrolytic and other degradation reactions are temperature-dependent.[7] Whenever possible, conduct experiments at reduced temperatures and store solutions at 2-8°C or frozen.

-

Inert Atmosphere: The tertiary amine in the piperidine ring can be susceptible to oxidation.[1] For long-term storage or when working with sensitive reagents, consider degassing your solvents and storing the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Light Protection: Protect the compound from exposure to direct light, especially UV light, to prevent potential photodegradation.[1] Use amber vials or wrap containers in aluminum foil.

Q5: What are the recommended storage conditions for this compound?

A5: For solid material, long-term storage at -20°C in a tightly sealed container under an inert atmosphere is recommended. For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also important; aprotic solvents are generally preferred over protic solvents like methanol or water for long-term storage.

Technical Guide: Forced Degradation Study Protocol

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the drug substance.[4]

Objective

To identify the potential degradation products of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate under various stress conditions.

Materials

-

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector[5]

-

pH meter

-

Calibrated oven and photostability chamber

Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.

-

Thermal Degradation: Expose both the solid compound and a solution (in a suitable solvent like acetonitrile) to 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sampling and Analysis:

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

For acid and base hydrolysis samples, neutralize the solution before injection (e.g., with an equimolar amount of NaOH or HCl, respectively).

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

-

Data Analysis and Interpretation

-

Purity and Degradation Calculation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

-

Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of the degradation products is close to 100% to account for all material.

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and ensure that no co-eluting peaks are present.

-

Structural Elucidation: If significant degradation is observed, use LC-MS/MS to obtain mass and fragmentation data for the degradation products to aid in their structural elucidation.

Recommended HPLC Method (Starting Point)

A stability-indicating method should be able to separate the parent compound from all potential degradation products.

| Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., determined by UV scan) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. Available at: [Link]

- Adrian, N. R., & Suflita, J. M. (1994). Anaerobic biodegradation of halogenated and nonhalogenated N-, S-, and O-heterocyclic compounds in aquifer slurries. Environmental Science & Technology, 28(7), 1325-1332.

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). Frontiers in Chemistry, 10, 984594. Available at: [Link]

-

Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. (2012). Archives of Pharmacal Research, 35(10), 1757-1765. Available at: [Link]

-

Analytical Techniques In Stability Testing. (n.d.). Separation Science. Available at: [Link]

-

2-Chloropyridine. (n.d.). National Toxicology Program. Available at: [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Available at: [Link]

-

The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. Available at: [Link]

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2001). Journal of Medicinal Chemistry, 44(2), 153-163. Available at: [Link]

-

The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). ResearchGate. Available at: [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics, 3(4), 260-291. Available at: [Link]

-

Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021). Pharmaceuticals, 14(11), 1176. Available at: [Link]

-

Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. (2009). ResearchGate. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

- Process for producing 3-amino-6-chloropyridazine. (2007). Google Patents.

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Journal of Pharmaceutical and Biomedical Analysis, 197, 113955. Available at: [Link]

-

Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (1962). The Journal of Organic Chemistry, 27(10), 3539-3543. Available at: [Link]

- Process for the preparation of chloropyridine sulphonic acid chlorides. (2001). Google Patents.

-

3-Chloropyridazine. (n.d.). PubChem. Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-29. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. Available at: [Link]

-

Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3), 76-85. Available at: [Link]

-

pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. (2021). Journal of Pharmaceutical Sciences, 110(12), 3845-3854. Available at: [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Spartan Molecular Modeling. Available at: [Link]

-

Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research, 39(7), 1561-1571. Available at: [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). Organic Letters, 25(42), 7709-7714. Available at: [Link]

-

Representative examples of biologically active drugs containing pyridazine moiety. (n.d.). ResearchGate. Available at: [Link]

-

2-Chloropyridine. (n.d.). PubChem. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(8), 1269-1290. Available at: [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (n.d.). Filo. Available at: [Link]

-

New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. (2023). Molecules, 28(23), 7808. Available at: [Link]

-

The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. Available at: [Link]

-

Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2014). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ViewArticleDetail [ijpronline.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sepscience.com [sepscience.com]

- 6. Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Ester Piperidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmacotherapy. Its prevalence in numerous FDA-approved drugs speaks to its versatility and favorable pharmacological properties.[1] A common point of chemical modification on many piperidine-based compounds is the ester functional group, often at the 4-position. The choice between a methyl and an ethyl ester may seem trivial, a mere difference of a single methylene unit. However, this subtle alteration can profoundly impact a compound's biological activity, from receptor affinity and selectivity to its pharmacokinetic profile and metabolic fate.